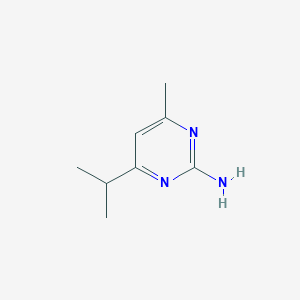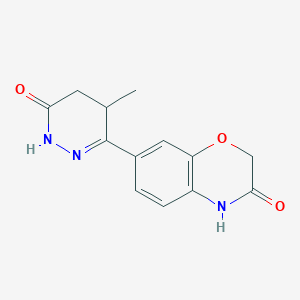
Bemoradan
Descripción general
Descripción
Bemoradan is a small molecule drug known for its potent and selective inhibition of phosphodiesterase fraction III. It is an orally active, long-acting, inotropic vasodilator and a novel cardiotonic agent. This compound has been primarily researched for its potential use in treating congestive heart failure .
Métodos De Preparación
The synthesis of Bemoradan involves several key steps:
Acylation: Benzoxazolin-2-one is acylated with propionic anhydride in the presence of phosphorus pentoxide and methanesulfonic acid to yield 6-propionylbenzoxazolin-2-one.
Chloroacetylation: The resulting compound is treated with chloroacetyl chloride to form 7-propionyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Mannich Condensation: This intermediate undergoes Mannich condensation with formaldehyde and ammonia, followed by methylation with methyl iodide to produce a trimethylammonium compound.
Cyanation and Hydrolysis: The trimethylammonium compound reacts with potassium cyanide, followed by hydrolysis with hydrochloric acid to form 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-ylcarbonyl)butyric acid.
Cyclization: Finally, this compound is cyclized with hydrazine to yield this compound.
Análisis De Reacciones Químicas
Bemoradan undergoes various chemical reactions, including:
Oxidation: Pyridazinyl oxidations are common, where the pyridazine ring undergoes oxidation.
Hydroxylation: Methyl groups on the molecule can be hydroxylated.
Hydration and Dehydration: These reactions involve the addition or removal of water molecules.
N-oxidation: Nitrogen atoms in the molecule can be oxidized.
Phase II Conjugations: These reactions involve the conjugation of the molecule with other compounds to increase its solubility.
Aplicaciones Científicas De Investigación
Bemoradan has been extensively studied for its applications in various fields:
Cardiovascular Research: It is primarily used in research related to congestive heart failure due to its potent inotropic and vasodilatory effects.
Pharmacological Studies: This compound serves as a model compound for studying phosphodiesterase inhibitors and their effects on cardiovascular diseases.
Biological Research: Its effects on cellular signaling pathways make it a valuable tool in understanding the role of phosphodiesterase inhibition in various biological processes.
Mecanismo De Acción
Bemoradan exerts its effects by selectively inhibiting phosphodiesterase fraction III. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, resulting in enhanced cardiac contractility and vasodilation. The primary molecular targets are the phosphodiesterase enzymes, and the pathways involved include the cyclic adenosine monophosphate signaling pathway .
Comparación Con Compuestos Similares
Bemoradan is unique due to its specific inhibition of phosphodiesterase fraction III and its long-acting inotropic and vasodilatory effects. Similar compounds include:
Pimobendan: Another phosphodiesterase inhibitor with similar cardiotonic effects.
Milrinone: A phosphodiesterase inhibitor used in the treatment of heart failure.
Enoximone: A phosphodiesterase inhibitor with inotropic and vasodilatory properties .
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific clinical applications.
Propiedades
IUPAC Name |
7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPGINPFWXLYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869548 | |
| Record name | 7-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112018-01-6, 123169-88-0 | |
| Record name | Bemoradan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bemoradan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123169880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BEMORADAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S2V1ETBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
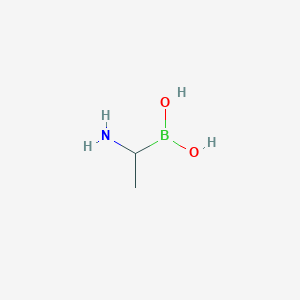
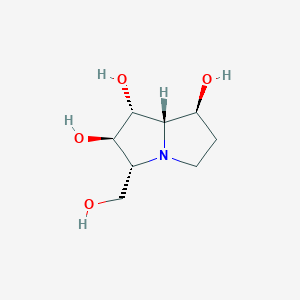

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)
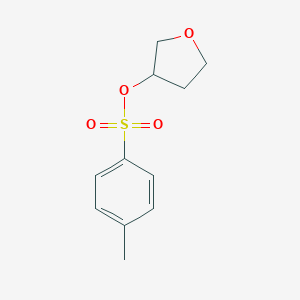
![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)
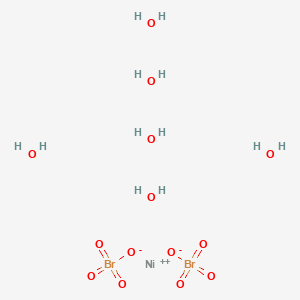
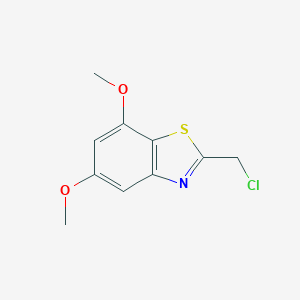
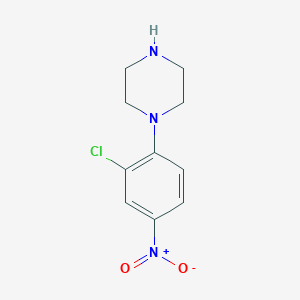
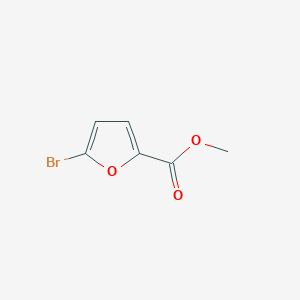
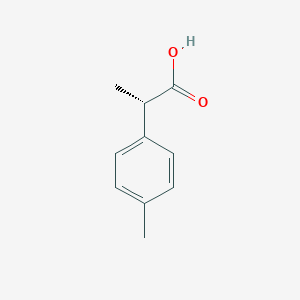
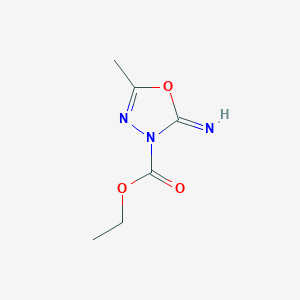
![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)
